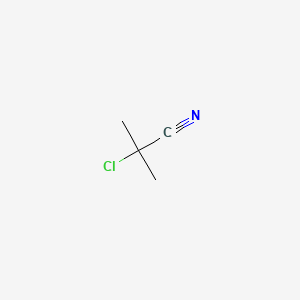

2-Chloro-2-methylpropiononitrile

Description

Significance within Halogenated Nitrile Chemistry

Halogenated nitriles are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The presence of both a halogen and a nitrile group provides multiple reaction sites, allowing for diverse synthetic manipulations. Chlorine, being a good leaving group, facilitates nucleophilic substitution reactions at the tertiary carbon. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. This dual reactivity makes compounds like 2-Chloro-2-methylpropiononitrile powerful synthons for introducing complex functionalities into a molecule. The incorporation of chlorine into pharmaceutical candidates can often enhance their biological activity. nih.gov

Historical Development and Early Contributions to its Synthesis

A common and historically significant method for such conversions involves the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, the synthesis of the related compound, 2-chloro-2-methylpropane (B56623) from tert-butanol (B103910) using concentrated hydrochloric acid, is a classic example of a nucleophilic substitution reaction that proceeds readily due to the stability of the tertiary carbocation intermediate. chemicalbook.com Similarly, the reaction of lactonitrile (B165350) with thionyl chloride to produce 2-chloropropionitrile (B155132) is a known process. orgsyn.org It is therefore highly probable that early syntheses of this compound involved the reaction of acetone (B3395972) cyanohydrin with one of these chlorinating agents.

A plausible reaction scheme for the synthesis of this compound is the treatment of acetone cyanohydrin with thionyl chloride, a method known for converting tertiary alcohols to alkyl chlorides with minimal rearrangement.

Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Acetone cyanohydrin | Thionyl chloride (SOCl₂) | This compound |

Current Research Trends and Future Prospects in Synthetic Organic Chemistry

Current research in synthetic organic chemistry continues to explore the utility of versatile building blocks like this compound. The focus has been on developing novel synthetic methodologies that are more efficient, selective, and environmentally benign. While specific recent publications highlighting this compound as a central starting material are not abundant in high-impact journals, its role can be understood within the broader context of the applications of halogenated nitriles.

The development of new catalytic systems for nucleophilic substitution and cross-coupling reactions has expanded the scope of what can be achieved with chloroalkanes. Furthermore, the synthesis of nitrogen-containing heterocycles remains a vibrant area of research due to their prevalence in pharmaceuticals and agrochemicals. The nitrile functionality in this compound makes it a potential precursor for the synthesis of various heterocyclic scaffolds, such as thiazoles, oxazoles, and pyrimidines.

Future prospects for this compound likely lie in its application in the total synthesis of complex natural products and in the generation of libraries of novel compounds for drug discovery. As chemists continue to seek out readily available and reactive starting materials, the utility of this and similar halogenated nitriles is expected to grow. The development of new synthetic methods that can leverage the unique reactivity of this compound will be crucial for unlocking its full potential.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3331-60-0 sigmaaldrich.com |

| Molecular Formula | C₄H₆ClN chemsrc.com |

| Molecular Weight | 103.55 g/mol sigmaaldrich.com |

| Synonyms | 2-Chloro-2-cyanopropane, 2-Chloro-2-methylpropionitrile chemsrc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN/c1-4(2,5)3-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAFFZUDKROYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186929 | |

| Record name | 2-Chloro-2-methylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3331-60-0 | |

| Record name | 2-Chloro-2-methylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-methylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 2 Methylpropiononitrile

Radical-Initiated Chlorination of Nitriles: Mechanistic Considerations and Optimization

Free-radical halogenation is a fundamental reaction in organic chemistry used for the industrial synthesis of various chlorinated compounds, such as chloroform (B151607) and dichloromethane. wikipedia.orgnumberanalytics.com This process, when applied to nitriles, allows for the direct functionalization of an alkyl backbone. The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical radical initiator. wikipedia.org For the synthesis of 2-chloro-2-methylpropiononitrile, the starting material is isobutyronitrile (B166230), which possesses a tertiary hydrogen atom that is particularly susceptible to radical abstraction.

Initiation: The reaction begins with the homolytic cleavage of a chlorine source to generate two chlorine radicals (Cl•). This step requires an input of energy, usually in the form of heat or UV light. numberanalytics.comyoutube.com

Propagation: A chlorine radical abstracts the tertiary hydrogen atom from isobutyronitrile, forming a stable tertiary radical and hydrogen chloride (HCl). This isobutyronitrile radical then reacts with another molecule of the chlorine source to yield the final product, this compound, and a new chlorine radical, which continues the chain reaction. numberanalytics.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur between two chlorine radicals, two organic radicals, or a chlorine and an organic radical. youtube.com

Role of Radical Initiators in Propiononitrile Functionalization

Radical initiators are crucial for starting the chlorination chain reaction under controlled conditions, especially when direct use of UV light is not practical. These are compounds that decompose under heat to produce free radicals. youtube.com A widely used initiator for this type of reaction is 2,2'-Azobis(2-methylpropionitrile), commonly known as AIBN. youtube.comchegg.com

Upon heating, AIBN decomposes, releasing nitrogen gas and forming two isobutyronitrile radicals. youtube.com While these radicals can theoretically participate in the reaction, their primary role in this context is often to react with the chlorine source, such as sulfuryl chloride (SO₂Cl₂), to generate the chlorine radicals necessary to initiate the primary chlorination process. youtube.com The amount of radical initiator used is a critical parameter, as it controls the concentration of radicals in the reaction mixture. youtube.com

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of the radical chlorination of isobutyronitrile are highly dependent on the reaction conditions. Key factors that must be optimized include temperature, reactant concentrations, and the choice of chlorinating agent. Over-chlorination, which results in the formation of di- and tri-chlorinated byproducts, is a common issue that reduces the yield of the desired monosubstituted product. wikipedia.org

Careful control of temperature is essential to prevent unwanted side reactions and the decomposition of the desired product. Similarly, adjusting the molar ratio of the chlorinating agent to the isobutyronitrile substrate can favor mono-chlorination. Using a slight excess of isobutyronitrile can help ensure the chlorinating agent is consumed before it can react with the already chlorinated product.

| Chlorinating Agent | Initiator | Temperature (°C) | Molar Ratio (Nitrile:Agent) | Typical Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Cl₂ | UV Light | 25-40 | 1:0.8 | 55-65 | Difficult to control; risk of over-chlorination. |

| SO₂Cl₂ | AIBN | 70-80 | 1:1 | 75-85 | Good control and selectivity; release of SO₂ gas. youtube.com |

| SO₂Cl₂ | AIBN | > 90 | 1:1 | < 70 | Increased byproduct formation at higher temperatures. |

| SO₂Cl₂ | AIBN | 70-80 | 1:1.5 | 60-70 | Higher ratio of chlorinating agent leads to dichlorinated products. |

Alternative Synthetic Routes and Emerging Technologies

While radical-initiated chlorination is effective, research has explored alternative pathways to improve safety, environmental impact, and efficiency. researchgate.net These emerging technologies often involve different types of halogenating agents or entirely different reaction mechanisms.

Innovations in Halogenation Techniques for Nitrile Substrates

Modern synthetic chemistry seeks to replace harsh reagents like elemental chlorine with safer, more selective alternatives. researchgate.net

N-Halo-Reagents: N-Halosuccinimides, such as N-Chlorosuccinimide (NCS), are crystalline, stable, and easier-to-handle sources of electrophilic halogens. researchgate.net In the presence of a radical initiator or light, NCS can be used to chlorinate substrates like isobutyronitrile. These reactions are often milder and more selective than those using chlorine gas or sulfuryl chloride.

Synthesis from Acetone (B3395972) Cyanohydrin: An entirely different and highly efficient route starts with acetone cyanohydrin. chemsrc.com This method avoids the direct chlorination of a C-H bond. Instead, it involves a nucleophilic substitution reaction where the hydroxyl group (-OH) of acetone cyanohydrin is replaced by a chlorine atom. Reagents commonly used for this transformation include thionyl chloride (SOCl₂) or phosphorus trichloride. This pathway is often preferred for its high selectivity, as the reaction occurs specifically at the carbon bearing the hydroxyl group, eliminating the risk of over-chlorination on the methyl groups.

Comparison of Synthetic Efficiencies

The choice of synthetic route depends on factors like desired purity, scale, cost of reagents, and equipment availability. The substitution reaction on acetone cyanohydrin generally offers the highest selectivity and yield.

| Synthetic Method | Chlorine Source | Typical Yield | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Radical Chlorination | SO₂Cl₂ / AIBN | 75-85% | Elevated Temp (70-80°C) | Uses inexpensive starting material (isobutyronitrile). | Potential for side products; requires careful control. |

| Radical Chlorination | N-Chlorosuccinimide (NCS) | 70-80% | Mild, often requires light/initiator | Safer reagent handling; high selectivity. researchgate.net | NCS is more expensive than SO₂Cl₂. |

| Nucleophilic Substitution | SOCl₂ | >90% | Mild to moderate Temp (e.g., 50-60°C) | Excellent selectivity; high purity product; no over-chlorination. | Acetone cyanohydrin is more functionalized starting material. chemsrc.com |

Scalable Synthesis and Industrial Preparations

For large-scale industrial production, the primary considerations are cost, safety, throughput, and product purity. While radical chlorination is a viable option, the synthesis via acetone cyanohydrin and thionyl chloride or a similar chlorinating agent is often more attractive for industrial applications. google.com

This preference is due to several factors:

High Selectivity: The substitution route avoids the formation of isomeric and over-chlorinated impurities, simplifying the purification process. google.com

Process Control: The reaction is typically less exothermic and easier to control than free-radical processes, which is a significant safety advantage at scale.

Purification: The final product can often be purified to a high degree (>99%) using standard industrial techniques like fractional distillation under reduced pressure. google.comyoutube.com

Industrial processes are optimized to run in large reactors or continuous flow systems, minimizing manual handling and ensuring consistent quality. google.com The choice of inexpensive and effective chlorinating agents like thionyl chloride, which produces gaseous byproducts (SO₂ and HCl) that are easily removed, is also a key advantage in a production environment. chemistrysteps.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2 Methylpropiononitrile

Reactivity of the Tertiary Alkyl Chloride Moiety in Nitrile Systems

The presence of a chlorine atom on a tertiary carbon atom suggests a propensity for reactions involving carbocation intermediates. However, the adjacent nitrile group significantly influences this reactivity.

Electron-Withdrawing Effects of the Nitrile Group on Reactivity

The nitrile (cyano) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electron-withdrawing character has a profound destabilizing effect on any adjacent positive charge. Consequently, the formation of a tertiary carbocation at the C2 position of 2-chloro-2-methylpropiononitrile is significantly hindered compared to a similar tertiary alkyl halide like tert-butyl chloride. libretexts.org

Positively charged species, such as carbocations, are electron-poor and are stabilized by electron-donating groups. libretexts.org Conversely, electron-withdrawing groups destabilize carbocations. libretexts.org The inductive effect of the nitrile group withdraws electron density from the alpha-carbon, making the formation of a carbocation at that position less favorable. libretexts.org This effect decreases with distance, but in this compound, the nitrile group is directly attached to the carbon bearing the leaving group, maximizing its destabilizing influence. libretexts.org

Computational Modeling of Reactive Intermediates

Transformations Involving the Nitrile Functional Group

The nitrile group itself is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Amidation Pathways

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org The reaction typically proceeds through an amide intermediate, which may or may not be isolated. libretexts.org

In the context of this compound, hydrolysis would lead to the formation of 2-chloro-2-methylpropanoic acid. The mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. libretexts.org In acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, allowing for attack by a weak nucleophile like water. libretexts.org

The hydrolysis of the structurally similar 2-chloro-2-methylpropane (B56623) is a well-documented reaction that proceeds via an SN1 mechanism, where water acts as the nucleophile. pbworks.comelsevierpure.comvaia.comchegg.comchegg.com However, the strong electron-withdrawing nature of the nitrile group in this compound would likely make the C-Cl bond less susceptible to heterolytic cleavage, potentially favoring pathways that involve the nitrile group first.

Table 1: Hydrolysis and Amidation of Nitriles

| Starting Material | Reagents and Conditions | Product | Intermediate | Reference |

|---|---|---|---|---|

| Nitrile | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid | Amide | libretexts.org |

Reduction and Derivatization of the Cyano Group

The cyano group of nitriles can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgpsu.edu The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org An initial addition forms an imine anion, which can then undergo a second hydride addition to form a dianion. An aqueous workup then protonates the resulting species to yield the primary amine. libretexts.org

Another method for nitrile reduction involves the use of samarium(II) iodide (SmI₂) in the presence of an amine and water. This single-electron transfer method is notable for its excellent functional group tolerance. acs.org

The reduction of this compound would be expected to yield 1-amino-2-chloro-2-methylpropane. However, the possibility of side reactions, such as elimination or substitution of the chloro group, especially under the strongly basic conditions of some reduction reactions, should be considered. For instance, the reduction of 2-chloroalkanamides with LiAlH₄ has been shown to proceed with rearrangement via an aziridine (B145994) intermediate. psu.edu

Table 2: Reduction of Nitriles

| Starting Material | Reagents and Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Nitrile | 1. LiAlH₄, ether; 2. H₂O | Primary Amine | Nucleophilic addition of hydride | libretexts.org |

| Nitrile | SmI₂, Et₃N, H₂O | Primary Amine | Single electron transfer | acs.org |

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving this compound are a composite of the behaviors of its constituent functional groups. For reactions at the tertiary carbon, the strong electron-withdrawing effect of the nitrile group makes a classic SN1 pathway involving a discrete carbocation intermediate unlikely. Reactions are more likely to proceed through pathways that avoid the formation of this unstable intermediate, possibly involving concerted mechanisms or initial reaction at the nitrile group.

For reactions involving the nitrile group, the mechanisms are well-established. Hydrolysis proceeds via nucleophilic attack on the nitrile carbon, with protonation of the nitrogen playing a key role in acidic media. libretexts.org Reduction with hydrides involves successive nucleophilic additions to the carbon-nitrogen triple bond. libretexts.org

The interplay between the two functional groups can lead to more complex mechanistic pathways. For example, in reactions with strong nucleophiles/bases, elimination of HCl to form 2-methylenepropiononitrile could be a competing pathway. The reaction of 2-chloro-2-methylpropane with ammonia (B1221849) can lead to elimination to form isobutene, highlighting the potential for elimination in sterically hindered tertiary systems. doubtnut.com

Stereochemical Aspects of Reactions with this compound:This subsection was intended to explore the three-dimensional outcomes of reactions involving this compound. Since the carbon atom bearing the chloro and cyano groups is a tertiary center, reactions proceeding through carbocation intermediates would be expected to lead to racemic mixtures if the starting material were chiral (which is not the case for this achiral molecule). However, the influence of the nitrile group on the stereochemical course of concerted reactions would have been a key point of discussion.

Despite a thorough search, no specific studies providing the necessary data for these sections could be located. The available information is largely limited to its identification and commercial availability. This lack of detailed reactivity data suggests that the chemical behavior of this compound has not been a significant focus of published academic or industrial research, or that such research is not publicly disseminated.

In contrast, a wealth of information is available for the structurally similar compound, 2-chloro-2-methylpropane (tert-butyl chloride). The solvolysis of 2-chloro-2-methylpropane is a classic example used in educational settings to illustrate first-order nucleophilic substitution (SN1) reactions. The stability of the tertiary carbocation intermediate is a key feature of its reactivity. While analogies can be drawn, the presence of the electron-withdrawing nitrile group in this compound would significantly alter the electronic properties of the alpha-carbon and any potential carbocation intermediate, making direct comparisons speculative without experimental data.

The absence of detailed kinetic, mechanistic, and stereochemical studies on this compound highlights a potential area for future research in the field of physical organic chemistry. Such studies would be valuable in understanding the influence of the nitrile group on the reactivity of tertiary alkyl halides.

2 Chloro 2 Methylpropiononitrile As a Versatile Synthetic Intermediate

Application in Agrochemical Synthesis

The unique chemical architecture of 2-Chloro-2-methylpropiononitrile makes it a valuable intermediate in the production of various agrochemicals. Its bifunctional nature allows for sequential reactions, enabling the construction of complex molecular frameworks inherent to modern crop protection agents.

A notable application of this compound is in the production of the triazine herbicide Cyanazine. researchgate.netgoogle.com Cyanazine is a selective systemic herbicide used to control annual grasses and broadleaf weeds in various crops. sigmaaldrich.com The synthesis involves the reaction of this compound with a chloro-triazine derivative. Specifically, the amino group of the scaffold derived from this compound displaces a chlorine atom on the triazine ring to form the final Cyanazine molecule. researchgate.netgoogle.com This reaction directly incorporates the 2-cyano-2-propyl group into the herbicide's structure, a feature essential to its biological activity. google.com

Agrochemical Application: Cyanazine Synthesis

| Starting Material | Key Intermediate | Final Product | Chemical Class |

|---|---|---|---|

| This compound | 2-amino-2-methylpropionitrile | Cyanazine | Triazine Herbicide |

The incorporation of the this compound scaffold into larger, bioactive molecules is achieved through targeted chemical reactions centered on its functional groups. The tertiary chloride is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of various moieties, such as amines or alkoxides, which are common in agrochemical structures.

Furthermore, the nitrile group (-C≡N) is a versatile functional handle. It can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to form a primary amine. These transformations open up numerous pathways for chemists to build upon the initial scaffold, integrating it into a larger molecular design to achieve a specific biological effect. This strategic functionalization is a cornerstone of modern agrochemical research and development.

Role in Pharmaceutical Synthesis

In pharmaceutical chemistry, small, reactive molecules like this compound serve as foundational building blocks for constructing complex active pharmaceutical ingredients (APIs). While its direct application is specialized, the principles of its reactivity are demonstrated in the synthesis of various drug classes.

The utility of chloro-nitrile compounds as intermediates is evident in the synthesis of certain pharmaceutical agents. For instance, a structural analogue, 2-(2-chloroethoxy)acetonitrile, is a documented intermediate in one of the synthetic pathways for Cetirizine, a second-generation antihistamine. researchgate.netresearchgate.net In this synthesis, the chloro group is displaced by a piperazine (B1678402) derivative, and the nitrile is later hydrolyzed to form the carboxylic acid moiety of the final drug. researchgate.netresearchgate.net This demonstrates how the dual functionality of a chloro-nitrile scaffold can be effectively utilized in building pharmaceutical molecules.

While not always the starting material of choice, the structural motif of this compound is relevant to the synthesis of intermediates for anti-inflammatory drugs. For example, other chlorinated propionic acid derivatives, such as (2-methyl)-3-chloropropionyl chloride, are used in the synthesis of anti-inflammatory analgesics like Clidanac. google.com The presence of a chlorine atom provides a key reaction site for building the larger molecular structure required for therapeutic activity.

A pharmacophore is the part of a molecule responsible for its biological activity. The synthesis of complex pharmacophores often involves the step-wise assembly of smaller, functionalized fragments. The this compound molecule contains a tertiary carbon center substituted with both an electrophilic site (the carbon bonded to chlorine) and a nitrile group, which can be chemically modified in various ways.

This allows it to act as a versatile node for connecting different parts of a molecule. The chloro group can be substituted to link one part of the pharmacophore, while the nitrile group can be transformed (e.g., into an amine or acid) to attach another. This strategy of using bifunctional building blocks is fundamental in medicinal chemistry for creating novel drugs with precise three-dimensional structures designed to interact with biological targets. The introduction of a cyano group into a molecule can also significantly alter its biological activity, a strategy used to develop compounds with selective antiviral properties. nih.gov

Compound Information

Building Block for Heterocyclic Compounds

This compound, a bifunctional molecule featuring both a nitrile and a tertiary alkyl chloride, holds potential as a precursor in the synthesis of various heterocyclic systems. Its reactivity allows for the introduction of a gem-dimethyl group and a nitrogen atom, which are common features in many cyclic structures.

Utility in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606) and Benzimidazole (B57391) Derivatives)

While the direct utilization of this compound in the synthesis of quinoline and benzimidazole derivatives is not extensively documented in prominent literature, its chemical nature suggests potential indirect pathways. The compound can be transformed into other reactive intermediates that are subsequently used in the construction of these and other nitrogen-containing heterocycles.

A significant application of related α-chloro nitriles is in the synthesis of thiazole (B1198619) derivatives. For instance, the Hantzsch thiazole synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide. nih.gov this compound can be hydrolyzed under basic conditions to yield 2-chloro-2-methylpropanoic acid, which can be further converted to the corresponding α-haloketone, a key precursor for thiazole synthesis. youtube.comstackexchange.com

Furthermore, a patented method describes the preparation of 2-chloro-5-chloromethyl thiazole, a valuable intermediate for insecticides, from 1-isothiocyanato-2-chloro-2-propene. google.com While not a direct use of this compound, this highlights the utility of chlorinated building blocks in the synthesis of functionalized thiazoles.

The general reactivity of nitriles also allows for their participation in cyclization reactions to form various nitrogen-containing rings. libretexts.org For example, the reduction of the nitrile group to an amine, followed by intramolecular or intermolecular condensation reactions, is a common strategy in heterocyclic synthesis. libretexts.org

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Derived from this compound Precursors

| Heterocycle Class | Synthetic Precursor from this compound | General Synthetic Method |

| Thiazoles | α-Haloketone (via hydrolysis and further conversion) | Hantzsch Thiazole Synthesis nih.gov |

| Pyrimidines | Amidines (via Pinner reaction on the nitrile) | Reaction with 1,3-dicarbonyl compounds |

| Pyrroles | α-Amino ketones (via reduction and hydrolysis) | Paal-Knorr Pyrrole Synthesis organic-chemistry.org |

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies in the synthesis of heterocyclic compounds, where a new ring is fused onto an existing one or formed from an acyclic precursor. α-Chloronitriles, such as this compound, are valuable substrates for such transformations due to the presence of two reactive centers.

The general mechanism for the cyclization of α-chloro amides, which can be formed from the hydrolysis of α-chloro nitriles, involves an intramolecular cyclization of the amide onto the carbon bearing the chlorine atom. stackexchange.com This process can lead to the formation of various ring systems depending on the subsequent reaction steps.

While specific examples of annulation reactions directly employing this compound are not abundant in the surveyed literature, the principles of α-halonitrile chemistry suggest its potential in such reactions. For example, multicomponent reactions involving α-halonitriles can lead to the rapid assembly of complex cyclic structures. duq.edu The reaction of C-magnesiated nitriles, generated from α-chloronitriles, with various electrophiles can initiate a cascade of reactions leading to highly substituted cyclic products. duq.edu

Construction of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to complex molecular frameworks that often form the core of biologically active molecules or functional materials. nih.gov The dual reactivity of this compound makes it a potential starting point for the synthesis of such intricate structures.

The ability to transform the nitrile and chloro functionalities independently or concertedly allows for a diversity-oriented synthesis approach. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each opening up different synthetic pathways. libretexts.org The tertiary chloride can be substituted by various nucleophiles to introduce further complexity.

One strategy for building advanced scaffolds is through cascade reactions, where a single synthetic operation triggers a series of bond-forming events to construct a complex molecule. The reaction of this compound with a suitably functionalized reaction partner could, in principle, initiate such a cascade. For instance, a reaction could involve initial substitution of the chloride, followed by an intramolecular cyclization involving the nitrile group.

Although specific examples of the construction of highly complex, multi-ring systems starting directly from this compound are not extensively reported, its role as a versatile bifunctional building block suggests its utility in the hands of synthetic chemists for creating novel and advanced molecular architectures.

Design, Synthesis, and Structural Characterization of 2 Chloro 2 Methylpropiononitrile Derivatives

Design Principles for Modifying the 2-Chloro-2-methylpropiononitrile Core

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept that guides the design of new chemical entities. For derivatives of this compound, the primary site of reactivity is the carbon-chlorine bond. The tertiary nature of the carbon atom to which the chlorine is attached makes this bond susceptible to nucleophilic substitution reactions.

The chemical reactivity of related compounds, such as N-aryl-2-chloroacetamides, is largely attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This principle is directly applicable to derivatives of this compound. The introduction of electron-withdrawing or electron-donating groups elsewhere in the molecule can modulate the electrophilicity of the carbon atom bonded to the chlorine, thereby influencing the rate and outcome of such substitution reactions. This quantitative correlation of reaction rates with the structure of reactants is a well-established field of study. libretexts.org

A primary synthetic route to create analogues involves the modification or replacement of the nitrile group. For instance, hydrolysis of the nitrile can yield a carboxylic acid, which can then be converted to an acid chloride. This acid chloride intermediate, 2-chloro-2-methylpropanoyl chloride, becomes a versatile precursor for a wide range of derivatives.

A prominent example is the synthesis of N-substituted chloroacetamide derivatives. The general strategy involves the reaction of a primary or secondary amine with a chloroacetyl chloride derivative in the presence of a base to neutralize the HCl byproduct. researchgate.netresearchgate.net This chloroacetylation of an amine is a robust and widely used method. researchgate.netresearchgate.net For instance, various N-aryl-2-chloroacetamides can be synthesized by reacting substituted anilines with 2-chloroacetyl chloride. researchgate.netnih.gov This same strategy can be applied to prepare N-substituted 2-chloro-2-methylpropanamide (B3056836) derivatives from the corresponding acid chloride.

Microwave-assisted synthesis has also emerged as an efficient method for preparing such derivatives, often resulting in higher yields and significantly reduced reaction times compared to conventional heating methods. nih.gov

Table 1: Illustrative Synthesis of N-substituted Chloroacetamide Derivatives This table is based on the synthesis of related chloroacetamide structures, illustrating the general applicability of the synthetic method.

| Reactant 1 (Amine) | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Aminoacetophenone | Chloroacetyl chloride | N-(4-acetylphenyl)-2-chloroacetamide | - | researchgate.net |

| Substituted Anilines | 2-Chloroacetylchloride | N-aryl-2-chloroacetamides | Good | researchgate.netresearchgate.net |

| Methyl 4-aminobenzoate | Chloroacetyl chloride | Methyl 4-(2-chloroacetamido)benzoate | - | nih.gov |

Advanced Spectroscopic Characterization Techniques for Derivatives

The unambiguous determination of the structure of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: In a typical derivative of the this compound core, the two methyl groups are chemically equivalent and would therefore appear as a single sharp singlet in the ¹H NMR spectrum due to the absence of adjacent protons for spin-spin coupling. docbrown.info The chemical shift of this singlet would be influenced by the electronegativity of the adjacent chlorine and nitrile groups. For comparison, in 2-chloro-2-methylpropane (B56623), the nine equivalent protons of the three methyl groups appear as a single singlet. docbrown.info In more complex derivatives, the integration of peak areas provides a ratio of the number of protons in different chemical environments. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A derivative of the this compound core would be expected to show distinct signals for the methyl carbons, the quaternary carbon bonded to chlorine, and the nitrile carbon. The chemical shifts are diagnostic of the electronic environment of each carbon atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is invaluable for confirming the structure of more complex analogues.

Table 2: Predicted NMR Data for the Core this compound Structure

| Nucleus | Type of Signal | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Singlet | ~1.7 - 2.0 | Represents the six equivalent protons of the two methyl groups. |

| ¹³C | Resonance | ~25 - 35 | Methyl carbons. |

| ¹³C | Resonance | ~60 - 75 | Quaternary carbon attached to Cl. |

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative would exhibit characteristic absorption bands. A sharp, medium-intensity band around 2240-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. ijtsrd.com The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, generally between 550 and 780 cm⁻¹. docbrown.info Additionally, C-H stretching and bending vibrations from the methyl groups would be observed around 2850-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also strongly Raman active. This technique is particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum. researchgate.net

Table 3: Key Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | docbrown.info |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | ijtsrd.com |

| C-H (Alkyl) | Bend | 1350 - 1450 | docbrown.info |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

Molecular Ion Peak: High-resolution mass spectrometry can determine the mass of the parent molecule with extremely high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of its molecular formula.

Isotopic Pattern: A key feature in the mass spectrum of any chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity of about one-third of the M⁺ peak. docbrown.info This signature is a definitive indicator of the presence of a single chlorine atom in the molecule or its fragments. docbrown.info

Fragmentation Pattern: The fragmentation pattern provides structural information. For the this compound core, a common fragmentation pathway would be the loss of a chlorine radical or a methyl radical to form stable carbocations, which are then detected. docbrown.info The elucidation of these fragmentation patterns can be aided by techniques such as deuterium (B1214612) labeling. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of molecules in the solid state. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

While specific X-ray crystallographic data for derivatives of this compound are not extensively available in the public domain, the principles of the technique can be applied to understand what such an analysis would reveal. For a hypothetical derivative, a single crystal would be grown and mounted on a diffractometer. The diffraction data would be collected and processed to generate an electron density map, from which the atomic positions can be determined.

The expected structural information from an X-ray analysis of a this compound derivative would include:

Confirmation of the covalent structure: Verification of the connectivity of the atoms, including the quaternary carbon bonded to a chlorine atom, a nitrile group, and two methyl groups.

Detailed geometric parameters: Precise measurements of bond lengths (e.g., C-Cl, C-C, C≡N) and bond angles. These parameters can be influenced by the presence of different substituents on the core structure.

Intermolecular interactions: Identification of non-covalent interactions such as dipole-dipole interactions involving the polar nitrile and chloro groups, and van der Waals forces. These interactions govern the packing of the molecules in the crystal lattice.

Conformational details: In more complex derivatives, X-ray crystallography can reveal the preferred conformation of flexible parts of the molecule in the solid state.

A representative table of crystallographic data that could be obtained for a hypothetical derivative is presented below.

Table 1: Hypothetical X-ray Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C4H6ClN |

| Formula Weight | 103.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.543 |

| b (Å) | 10.231 |

| c (Å) | 8.987 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 567.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.211 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of the information that would be generated from an X-ray crystallographic study.

Computational Chemistry in Molecular Design and Property Prediction

Computational chemistry provides powerful tools for the design of novel molecules and the prediction of their properties, offering insights that complement experimental studies. For derivatives of this compound, computational methods can be employed to understand their electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about molecular orbitals, electrostatic potential, and reactivity.

For a derivative of this compound, DFT calculations can elucidate the effects of substituents on the electronic properties of the molecule. Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are important for predicting the reactivity of a molecule. A low HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound derivatives, the nitrile nitrogen and the chlorine atom are expected to be regions of negative potential, while the carbon atom attached to the chlorine and nitrile groups would be a region of positive potential, making it susceptible to nucleophilic attack.

Table 2: Calculated DFT Parameters for Hypothetical this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| Parent Compound | -7.89 | -0.45 | 7.44 | 2.87 |

| Electron-donating | -7.52 | -0.31 | 7.21 | 2.65 |

| Electron-withdrawing | -8.23 | -0.88 | 7.35 | 3.15 |

Note: The data in this table is illustrative and based on general principles of substituent effects.

These calculations can guide the synthesis of new derivatives with desired reactivity profiles. For instance, introducing an electron-withdrawing group is predicted to increase the electrophilicity of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamics of molecules.

For derivatives of this compound, especially those with flexible side chains, MD simulations can be used to:

Explore conformational space: Identify the most stable conformations of the molecule in different environments (e.g., in a solvent or in the gas phase).

Analyze intramolecular motions: Study the vibrations and rotations of different parts of the molecule.

Predict macroscopic properties: By simulating the interactions of many molecules, MD can be used to predict properties such as density and viscosity.

The simulation would involve setting up an initial system of one or more molecules, assigning initial velocities, and then calculating the forces between atoms and the resulting motion over a series of small time steps. The trajectory of the atoms can then be analyzed to extract information about the conformational landscape.

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to a specific physical, chemical, or biological property. acs.org These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties. acs.org

For this compound derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or a specific type of reactivity. The development of a QSPR model typically involves the following steps:

Data Set Collection: A set of derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometric, or electronic.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSPR equation for predicting the boiling point of this compound derivatives could take the form:

Boiling Point = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis.

Advanced Analytical Methodologies for Research on 2 Chloro 2 Methylpropiononitrile and Its Derivatives

Chromatographic Separations and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For 2-chloro-2-methylpropiononitrile, various chromatographic techniques are employed to assess its purity and monitor related substances.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with Diverse Stationary and Mobile Phases

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of moderately polar to nonpolar compounds. In the context of this compound, RP-HPLC offers a robust method for separation and quantification.

A common approach involves using a C18 column as the stationary phase. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with a buffer or acid modifier to improve peak shape and resolution. sielc.comsielc.com For instance, a mobile phase containing acetonitrile, water, and phosphoric acid has been successfully used for the analysis of this compound. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. sielc.comsielc.com

The selection of the stationary phase can be tailored to the specific analytical challenge. While C18 is a common choice, other phases like cyano (CN) bonded phases can offer different selectivity, particularly for compounds with polar functional groups. waters.com The versatility of RP-HPLC allows for method scalability, making it suitable for both analytical-scale purity assessments and preparative separations to isolate impurities. sielc.com

Table 1: Exemplary RP-HPLC Conditions for Nitrile Compound Analysis

| Parameter | Condition | Reference |

| Column | Inertsil C18 (150 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Ethanol: 30mM Potassium Dihydrogen Phosphate (pH 2.5) (40:60, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Fluorescence | nih.gov |

This table illustrates a typical RP-HPLC setup, which can be adapted for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2-μm particles. researchgate.net This technology leads to dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net The higher efficiency of UPLC columns allows for shorter run times, often in the range of 1.5 to 2 minutes, which is highly advantageous for high-throughput screening applications in pharmaceutical development and quality control. waters.com

For the analysis of this compound and its derivatives, UPLC can provide faster purity assessments and impurity profiling. sielc.comsielc.com The principles of stationary and mobile phase selection are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. researchgate.net The increased sensitivity of UPLC is also beneficial for detecting trace-level impurities. researchgate.netwaters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Specific Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for the separation of highly polar compounds that are poorly retained in RP-HPLC. lci-koeln.dechromatographyonline.comnih.gov HILIC utilizes a polar stationary phase (e.g., silica, amino, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. lci-koeln.deobrnutafaza.hr

While this compound itself may be amenable to RP-HPLC, HILIC becomes particularly useful for the analysis of more polar derivatives or degradation products that may be formed. The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.govnestgrp.com This provides a separation selectivity that is often orthogonal to RP-HPLC, meaning it separates compounds based on different properties. nih.gov

Table 2: Common Stationary Phases in HILIC

| Stationary Phase Type | Functional Group | Typical Applications | Reference |

| Amide | Carbamoyl | Saccharides, Glycans | chromatographyonline.comobrnutafaza.hr |

| Amino | Amino | Polar compounds, offers strong retention | chromatographyonline.comobrnutafaza.hr |

| Zwitterionic | Sulfobetaine, Phosphorylcholine | Wide range of polar and hydrophilic compounds | nestgrp.com |

This table provides an overview of HILIC stationary phases that could be considered for separating polar derivatives of this compound.

Gas Chromatography (GC) for Volatile Species and Impurities

Gas Chromatography (GC) is the method of choice for the analysis of volatile and thermally stable compounds. google.com this compound, with a molecular weight of 103.55 g/mol , is sufficiently volatile for GC analysis. sigmaaldrich.com This technique is particularly well-suited for identifying and quantifying volatile impurities that may be present from the synthesis process or as degradation products.

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. google.cominnovareacademics.in The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A variety of capillary columns with different stationary phases are available, allowing for the optimization of separations. For instance, a VF-624 capillary column has been used for the analysis of similar chlorinated compounds. innovareacademics.inresearchgate.net

Coupled Analytical Techniques

The coupling of chromatographic separation with powerful detection methods, particularly mass spectrometry, provides an unparalleled level of analytical detail.

LC-MS/MS for Trace Analysis and Degradation Product Characterization

The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in modern pharmaceutical analysis for the identification and quantification of trace-level impurities and degradation products. americanpharmaceuticalreview.comchimia.ch After the LC system separates the components of a mixture, the mass spectrometer provides molecular weight and structural information.

For the analysis of this compound, LC-MS/MS can be used to:

Identify unknown impurities: By determining the accurate mass of an impurity, its elemental composition can be proposed. americanpharmaceuticalreview.com

Characterize degradation products: When subjected to stress conditions (e.g., acid, base, oxidation, light), this compound may degrade. nih.gov LC-MS/MS can be used to separate these degradants and elucidate their structures through fragmentation analysis (MS/MS). nih.govamericanpharmaceuticalreview.com In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions provide clues to the molecule's structure.

Perform trace-level quantification: The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of impurities at very low levels, which is often required by regulatory agencies. chimia.ch

The development of a successful LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric conditions, including the ionization source (e.g., electrospray ionization - ESI) and fragmentation parameters. americanpharmaceuticalreview.com

Advanced Spectroscopic Quantitation

UV-Vis Spectrophotometry in Reaction Monitoring

UV-Vis spectrophotometry offers a straightforward and non-destructive method for real-time monitoring of chemical reactions, provided that the reactants, intermediates, or products possess a suitable chromophore (a part of a molecule that absorbs UV or visible light). researchgate.net For reactions involving this compound, its utility depends on the specific transformation being studied.

The nitrile group (C≡N) and the C-Cl bond in this compound itself have weak absorptions in the far UV region, which can be difficult to monitor accurately. However, if a reaction involves a derivative that introduces a strong chromophore, such as an aromatic ring, UV-Vis becomes highly effective. For example, in a reaction where a derivative of this compound is coupled with a phenoxy group, the appearance of the aromatic chromophore could be monitored.

The progress of the reaction can be tracked by measuring the change in absorbance at a specific wavelength corresponding to the maximum absorbance (λ_max) of a key component. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. By recording spectra at regular intervals, a concentration-versus-time profile can be generated, allowing for the determination of reaction kinetics. researchgate.net For instance, monitoring a reaction involving vortioxetine, which has a UV absorbance maximum at 230 nm, allows for its quantification. researchgate.net

Quantitative NMR for Purity and Reaction Monitoring (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds without the need for a specific reference standard of the analyte. youtube.combruker.com Unlike chromatographic techniques, the signal intensity in NMR is directly proportional to the number of atomic nuclei, making it an inherently quantitative technique. mdpi.com This allows for the direct and accurate purity assessment of this compound. mdpi.combwise.kr

The ¹H qNMR method involves dissolving a precisely weighed amount of the analyte (this compound) and a certified internal standard (IS) of known purity in a suitable deuterated solvent. The key requirements for an internal standard are that it must be stable, non-reactive with the sample, and have at least one signal that is well-resolved from any signals of the analyte or impurities. bwise.kr For this compound, a suitable standard might be maleic acid or dimethyl sulfone, depending on the solvent used.

The purity of the analyte is calculated by comparing the integral of a specific, well-defined proton signal from the analyte with the integral of a signal from the known amount of the internal standard. acs.org For this compound, the singlet corresponding to the six equivalent protons of the two methyl groups would be an ideal choice for quantification.

Table 2: Hypothetical ¹H qNMR Purity Assay for this compound

| Parameter | Description | Example Value/Condition |

| Analyte | This compound | ~15 mg |

| Internal Standard (IS) | Dimethyl Sulfone (Certified Purity >99.9%) | ~10 mg |

| Solvent | Chloroform-d (CDCl₃) | ~0.7 mL |

| Analyte Signal (Int_analyte) | Singlet from the 2 x CH₃ groups | Integrate the peak area. |

| Number of Protons (N_analyte) | 6 | |

| IS Signal (Int_IS) | Singlet from the 2 x CH₃ groups | Integrate the peak area. |

| Number of Protons (N_IS) | 6 | |

| Calculation | Purity (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * Purity_IS | Result provides absolute purity. |

Furthermore, qNMR can monitor reaction progress by tracking the disappearance of reactant signals and the appearance of product signals over time, providing valuable kinetic data. youtube.com To avoid issues with overlapping signals from impurities, qNMR can be coupled with chromatography in an off-line manner. mdpi.combwise.kr

Impurity Profiling and Control Strategies in Chemical Synthesis

Identification of Synthetic Byproducts and Degradants

A comprehensive impurity profile is critical for ensuring the quality and consistency of this compound. Impurities can arise from various sources, including the starting materials, side reactions during synthesis, or degradation of the product during storage or purification. chromatographyonline.com Techniques like HPLC combined with mass spectrometry (LC-MS) are essential for detecting, identifying, and quantifying these impurities, particularly those that are non-volatile. nih.gov

During the synthesis of this compound, several byproducts could potentially form. For example, incomplete chlorination could leave residual isobutyronitrile (B166230). Elimination of HCl from the product could lead to the formation of 2-methyl-2-propenenitrile. Hydrolysis of the nitrile group, though less likely under anhydrous conditions, could produce 2-chloro-2-methylpropionamide. Degradation can also be induced by external factors such as light (photodegradation), which can cause dehalogenation or other rearrangements in related chloro-substituted compounds. nih.gov

Table 3: Potential Byproducts and Degradants of this compound

| Impurity Name | Chemical Structure | Potential Origin | Analytical Method for Identification |

| Isobutyronitrile | (CH₃)₂CHCN | Unreacted starting material | GC-MS, LC-MS |

| 2-Methyl-2-propenenitrile | CH₂=C(CH₃)CN | Elimination of HCl | GC-MS, LC-MS, NMR |

| 2-Chloro-2-methylpropionamide | (CH₃)₂C(Cl)CONH₂ | Hydrolysis of nitrile group | LC-MS, IR, NMR |

| 2-Hydroxy-2-methylpropionitrile | (CH₃)₂C(OH)CN | Hydrolysis of C-Cl bond | LC-MS, NMR |

The identification process involves separating the impurities from the main component using a suitable chromatographic method (e.g., reversed-phase HPLC) and then determining their molecular weight and structure using mass spectrometry and NMR spectroscopy. nih.gov

Method Development for Genotoxic Impurity Analysis

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, and regulatory agencies require that they be controlled at very low levels, often in the parts-per-million (ppm) range. researchgate.net The structure of this compound contains a tertiary alkyl chloride, which can be considered a structural alert for potential genotoxicity due to its nature as a potential alkylating agent. youtube.com Therefore, a dedicated strategy for its analysis as a potential GTI in subsequent reaction steps is crucial.

Developing a method for GTI analysis involves a risk-based approach. youtube.comtriphasepharmasolutions.com The first step is to identify any potential GTIs that could be present in the final product, either as unreacted starting materials, intermediates, or byproducts. youtube.com Once identified, a highly sensitive and selective analytical method must be developed and validated for their detection and quantification at the required low levels. nih.gov

Given the potential polarity and reactivity of GTIs, LC-MS is often the technique of choice. nih.gov Method development focuses on achieving a low limit of quantitation (LOQ), typically below the Threshold of Toxicological Concern (TTC) limit. americanpharmaceuticalreview.com

Table 4: Strategy for Genotoxic Impurity Method Development

| Step | Action | Key Considerations | Technique |

| 1. Risk Assessment | Identify potential GTIs based on the synthetic route and structural alerts. youtube.comtriphasepharmasolutions.com | Reactivity of intermediates, presence of known genotoxic reagents (e.g., alkyl halides). | In silico assessment, process chemistry review. |

| 2. Method Screening | Screen different columns, mobile phases, and detectors to find suitable conditions. chromatographyonline.comchromatographyonline.com | Selectivity to separate the GTI from the main component and other impurities. Sensitivity of detection. | HPLC-UV, LC-MS. |

| 3. Method Optimization | Fine-tune chromatographic parameters (gradient, temperature, pH) for optimal performance. americanpharmaceuticalreview.comchromatographyonline.com | Achieve required LOQ (<0.05% is a common target for regular impurities), resolution (>1.5), and peak shape. americanpharmaceuticalreview.com | LC-MS/MS, HILIC-MS for polar GTIs. nih.gov |

| 4. Validation | Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. researchgate.net | Ensure the method is reliable for its intended purpose of trace-level quantification. | Validated LC-MS method. |

For a compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) method coupled with mass spectrometry might be suitable, as it is effective for separating polar compounds that are not well-retained in reversed-phase chromatography. researchgate.netnih.gov The mass spectrometer would be operated in selected-ion recording (SIR) or multiple reaction monitoring (MRM) mode to ensure maximum sensitivity and selectivity for the target impurity. nih.gov

Future Research Directions and Translational Perspectives for 2 Chloro 2 Methylpropiononitrile

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The future synthesis of 2-Chloro-2-methylpropiononitrile will likely move away from traditional methods that may involve harsh conditions or produce significant waste streams. Research is anticipated to focus on greener, more sustainable alternatives.

Traditional synthesis of nitriles can involve reagents like phosphorus(V) oxide for dehydrating amides or the use of sodium cyanide with halogenoalkanes, which requires careful handling of toxic materials and can produce salt byproducts. journals.co.zachemguide.co.uklibretexts.org Future pathways aim to mitigate these issues.

Key Research Areas:

Biocatalysis: The use of enzymes, such as nitrilases or aldoxime dehydratases, presents a significant opportunity for green nitrile synthesis. journals.co.zamdpi.com These biocatalysts operate under mild conditions (near-ambient temperature and pH in aqueous solutions), reducing energy consumption and environmental impact. journals.co.za Research could focus on identifying or engineering enzymes that can convert a suitable precursor, potentially derived from biomass, into this compound with high selectivity. mdpi.comacs.orgacs.org

Electrocatalysis: Electrosynthesis offers a path to produce nitriles directly from alcohols and ammonia (B1221849) using simple metal catalysts and electricity. rsc.org This method avoids harsh oxidants and can be powered by renewable energy sources, significantly improving the sustainability profile. A potential route could involve the electrocatalytic conversion of a corresponding chloro-substituted tertiary alcohol.

Ionic Liquids: As catalysts, ionic liquids can facilitate the synthesis of nitriles from aldehydes under mild, metal-free conditions. acs.orgacs.org Investigating an ionic liquid-based system could provide a simple and efficient strategy for producing this compound. acs.orgacs.org

| Synthesis Approach | Traditional Method (e.g., from Halogenoalkane) | Future Sustainable Method (e.g., Biocatalysis) |

| Reagents | Sodium/Potassium Cyanide, Halogenoalkane | Renewable feedstock, Enzyme (e.g., Aldoxime Dehydratase) |

| Solvent | Ethanol | Water |

| Conditions | Heat, Reflux | Ambient Temperature & Pressure |

| Byproducts | Inorganic Salts | Minimal / Water |

| Sustainability | Moderate (uses toxic cyanide, energy-intensive) | High (renewable, mild conditions, minimal waste) |

Development of New Applications in Materials Science and Polymer Chemistry

While this compound is a specialty chemical, its unique structure, featuring both a nitrile and a tertiary chloro group, suggests potential as a versatile monomer or building block in materials science.

The nitrile group is known to be a useful functional group in polymerization, and monomers like methyl 2-cyanoacrylate are substrates for anionic polymerization. libretexts.org The chloro group offers a site for further chemical modification. Future research will likely explore how to leverage these features.

Potential Applications:

Specialty Polymers: The compound could serve as a monomer in addition or condensation polymerization. The presence of the nitrile and chloro groups could impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, or specific reactivity for cross-linking or post-polymerization functionalization. For instance, polymers containing 3-chloro-2-hydroxypropyl methacrylate (B99206) have been synthesized and used as a platform for further functionalization. rsc.org

Functional Block Copolymers: It could be used to create block copolymers, where one block possesses the characteristics imparted by this compound. For example, block copolymers of poly(2-acrylamido-2-methylpropane sulfonic acid) with methyl methacrylate have been synthesized for applications like ion-exchange membranes. mdpi.com A similar strategy could be employed with this compound to create materials with tailored properties.

Advanced Materials: The reactivity of the chloro- group could be exploited to graft the molecule onto surfaces or into other polymer matrices, creating composite materials with modified surface properties or enhanced performance characteristics.

Integration with Flow Chemistry and Automated Synthesis

To enhance efficiency, safety, and scalability, future production of this compound is a prime candidate for integration with flow chemistry and automated synthesis platforms.

Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for managing exothermic reactions or handling hazardous intermediates safely. nih.govnoelresearchgroup.com This technology allows for heating solvents above their atmospheric boiling points by applying pressure, which can accelerate reaction rates. nih.gov

Translational Perspectives:

On-Demand Production: Automated flow synthesis systems enable the rapid production of compounds with minimal human intervention. sigmaaldrich.comwikipedia.org Such a system could be designed for this compound, allowing for on-demand synthesis and reducing the need for large-scale storage.

Process Optimization: Flow reactors are ideal for high-throughput experimentation and rapid optimization of reaction conditions. metoree.com Parameters such as temperature, pressure, and reagent stoichiometry can be varied quickly to find the optimal yield and purity, a process that is much slower in traditional batch synthesis. metoree.com

Multi-step Synthesis: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a continuous sequence without isolating intermediates. noelresearchgroup.com This could streamline the synthesis of this compound or its conversion into downstream products.

| Feature | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Poor; risk of hot spots | Excellent; precise temperature control |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reactor volume |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer |

| Reproducibility | Can be variable | High |

| Automation | Difficult to fully automate | Easily integrated with automated systems |

Computational-Experimental Synergy in Reaction Discovery and Optimization

The synergy between computational modeling and experimental work is set to revolutionize how chemical reactions are discovered and optimized. saiwa.ai For a molecule like this compound, this approach can accelerate the development of novel synthetic routes and applications.

Future Research Synergy:

Reaction Prediction: Machine learning algorithms can be used to predict the feasibility and potential yield of new synthetic routes for this compound, saving significant experimental time and resources. saiwa.aimedium.com

Mechanism Elucidation: Computational tools, such as Density Functional Theory (DFT) calculations, can be used to study reaction mechanisms in detail. acs.org This understanding can guide the optimization of catalysts and reaction conditions for improved efficiency and selectivity.

Autonomous Discovery: The integration of machine learning with automated synthesis platforms creates a closed loop for autonomous discovery. researchgate.net An algorithm could propose a set of reaction conditions, which are then tested by an automated flow reactor. The results are fed back into the model, which learns and suggests the next set of experiments, rapidly converging on the optimal process. medium.com

Contribution to Sustainable Chemical Manufacturing and Circular Economy Principles

Looking ahead, the lifecycle of this compound must be considered within the framework of a circular economy. This involves designing processes that minimize waste and enable the recycling and reuse of materials. dkshdiscover.comevonik.com

The chemical industry is increasingly focused on moving from a linear "take-make-dispose" model to a circular one where resources are kept in use for as long as possible. cefic.orghbm4eu.eu

Translational Strategies:

Designing for Recyclability: If this compound is used as a monomer, future research should focus on designing the resulting polymers for chemical recycling. mdpi.com This means creating polymers that can be efficiently depolymerized back to their monomeric units, which can then be purified and reused to create new, high-quality materials. youtube.com

Valorization of Nitrogen Content: For nitrogen-containing polymers, research projects like CHRONICLE are exploring ways to recover and valorize the nitrogen-containing fractions into valuable chemical building blocks. kuleuven.be Similar principles could be applied to polymers derived from this compound, contributing to a more circular use of resources.

Waste Minimization: By adopting green synthesis routes and efficient manufacturing processes like flow chemistry, the production of this compound can align with circular economy goals by minimizing waste generation from the outset. dkshdiscover.com The ultimate goal is to create closed-loop systems where chemical products are produced and recycled with minimal environmental impact. ciexsummit.comoup.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-2-methylpropiononitrile in laboratory settings?

- Methodological Answer :

- Use explosion-proof equipment and avoid open flames or static discharge due to flammability risks .

- Wear nitrile gloves, lab coats, and chemical goggles. Employ fume hoods to minimize inhalation exposure .

- Store in a cool, well-ventilated area away from oxidizing agents and metals. Monitor storage temperatures to prevent degradation .

- Implement emergency showers/eye wash stations and decontamination protocols for spills .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- A common method involves nucleophilic substitution of 2-methyl-2-propanol precursors with chlorinating agents (e.g., PCl₃ or SOCl₂) under anhydrous conditions .

- Optimize reaction yield by controlling stoichiometry (1:1.2 molar ratio of alcohol to chlorinating agent) and refluxing in inert solvents like dichloromethane .

- Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2240 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .